molecular formula C10H14ClN3O B14795512 3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol

3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol

Cat. No.: B14795512
M. Wt: 227.69 g/mol
InChI Key: YJXUQTADKAYUEA-UHFFFAOYSA-N
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Description

3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol is a chemical compound that belongs to the class of heterocyclic compounds. It contains a pyrido[2,3-b]pyrazine ring system, which is a fused bicyclic structure consisting of a pyridine ring and a pyrazine ring. The compound is characterized by the presence of a chloro substituent at the 6th position and a propanol group at the 3rd position of the tetrahydropyrido[2,3-b]pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chloro substituent or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Dechlorinated products or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both a chloro and a propanol group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

3-(6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol

InChI

InChI=1S/C10H14ClN3O/c11-9-4-3-8-10(14-9)13-7(6-12-8)2-1-5-15/h3-4,7,12,15H,1-2,5-6H2,(H,13,14)

InChI Key

YJXUQTADKAYUEA-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(N1)C=CC(=N2)Cl)CCCO

Origin of Product

United States

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